1-Phenylpiperidin-4-ol

Übersicht

Beschreibung

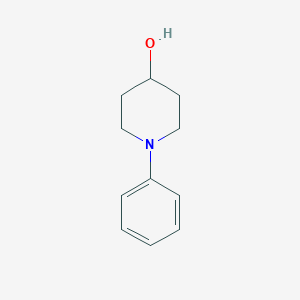

1-Phenylpiperidin-4-ol is an organic compound with the molecular formula C11H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a phenyl group attached to the piperidine ring at the fourth position, along with a hydroxyl group. It is known for its significance in various scientific research fields, including chemistry, biology, and medicine .

Wissenschaftliche Forschungsanwendungen

1-Phenylpiperidin-4-ol has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

The primary targets of 1-Phenylpiperidin-4-ol are key proteins such as DNA Gyrase , Lanosterol 14 α-demethylase , and KEAP1-NRF2 . These proteins play crucial roles in various biological processes, including DNA replication, sterol biosynthesis, and cellular defense mechanisms, respectively .

Mode of Action

This compound interacts with its targets through robust binding interactions at specific sites within these proteins . This interaction can alter the normal function of these proteins, leading to changes in the biological processes they regulate .

Biochemical Pathways

The interaction of this compound with its targets affects several biochemical pathways. For example, the binding to DNA Gyrase can interfere with DNA replication, while interaction with Lanosterol 14 α-demethylase can disrupt sterol biosynthesis . The binding to KEAP1-NRF2 can influence the cellular defense mechanisms .

Pharmacokinetics

It is known that the presence of the 4-phenylpiperidin-4-ol moiety contributes to an enhanced absorption rate of lipids, thereby improving the pharmacological activity of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its promising in vitro antifungal and antibacterial activities . These effects are attributed to the compound’s interaction with its targets and the subsequent disruption of the associated biochemical pathways .

Biochemische Analyse

Biochemical Properties

1-Phenylpiperidin-4-ol has been evaluated for its potential treatment of HIV . It interacts with the chemokine receptor CCR5, which is an essential co-receptor in the process of HIV-1 entry . The nature of these interactions involves a strong salt-bridge interaction, which is believed to anchor the ligands to the CCR5 receptor .

Cellular Effects

The effects of this compound on cells are primarily related to its antagonistic activities on the CCR5 receptor . It has been reported that cells could not become infected with macrophage-tropic (R5) HIV-1 strains in vitro if they do not express CCR5 . Therefore, the blockade of the CCR5 receptor by this compound could potentially treat HIV-1 infections .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with the CCR5 receptor . All CCR5 antagonists, including this compound, contain one basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Temporal Effects in Laboratory Settings

It is known that the compound has been synthesized and evaluated for its CCR5 antagonistic activities .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that piperidine derivatives, which include this compound, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Metabolic Pathways

It is known that the compound interacts with the CCR5 receptor, which plays a crucial role in the process of HIV-1 entry .

Transport and Distribution

It is known that the compound interacts with the CCR5 receptor, which is a seven transmembrane G-protein coupled receptor .

Subcellular Localization

It is known that the compound interacts with the CCR5 receptor, which is a seven transmembrane G-protein coupled receptor .

Vorbereitungsmethoden

1-Phenylpiperidin-4-ol can be synthesized through several synthetic routes. One common method involves the hydrogenation of 1-phenyl-4-piperidone using palladium or rhodium catalysts. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product . Another approach involves the reduction of 1-phenyl-4-piperidone using sodium borohydride in an alcoholic solvent . Industrial production methods often employ similar catalytic hydrogenation techniques to ensure high yields and purity.

Analyse Chemischer Reaktionen

1-Phenylpiperidin-4-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to 1-phenylpiperidine using strong reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include chromium trioxide, potassium permanganate, lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions include 1-phenyl-4-piperidone, 1-phenylpiperidine, and substituted phenyl derivatives .

Vergleich Mit ähnlichen Verbindungen

1-Phenylpiperidin-4-ol can be compared with other similar compounds, such as:

1-Phenylpiperidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

1-Phenyl-4-piperidone: Contains a carbonyl group instead of a hydroxyl group, making it more susceptible to reduction reactions.

4-Phenylpiperidin-4-ol: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .

Biologische Aktivität

1-Phenylpiperidin-4-ol is an organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological potential, and relevant research findings, including case studies and data tables.

This compound primarily interacts with several key biological targets:

- DNA Gyrase : Inhibits DNA replication by interfering with the gyrase enzyme, crucial for maintaining DNA structure.

- Lanosterol 14α-demethylase : Disrupts sterol biosynthesis, impacting cell membrane integrity in fungi.

- CCR5 Receptor : Acts as an antagonist, potentially useful in HIV treatment by blocking viral entry into cells.

These interactions suggest a multifaceted approach to its biological activity, affecting various biochemical pathways and cellular processes.

Pharmacokinetics

The compound exhibits enhanced lipid absorption due to the presence of the 4-phenylpiperidin-4-ol moiety, which improves its pharmacological activity. This characteristic is critical for its efficacy in therapeutic applications, particularly in conditions requiring efficient drug delivery.

Biological Activities

This compound has shown promising results in various studies:

Antifungal and Antibacterial Activities

Research indicates that this compound possesses significant in vitro antifungal and antibacterial properties . A study highlighted its effectiveness against multiple strains of bacteria and fungi, attributing this to its ability to disrupt cellular processes through the aforementioned mechanisms .

Antiviral Properties

The compound's interaction with the CCR5 receptor has been linked to its potential as an antiviral agent, particularly against HIV. By blocking this receptor, it may prevent the virus from entering host cells, thus inhibiting infection progression.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against common pathogens. The results indicated that certain derivatives exhibited higher activity than standard antibiotics, suggesting a potential alternative for treating resistant infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic MIC |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | 16 µg/mL |

| Candida albicans | 4 µg/mL | 8 µg/mL |

Case Study 2: HIV Entry Inhibition

In vitro studies demonstrated that this compound effectively inhibited HIV entry into CD4+ T-cells by blocking the CCR5 receptor. The dosages tested ranged from 0.1 µM to 10 µM, with significant inhibition observed at lower concentrations .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Structural modifications have been explored to enhance its efficacy and reduce toxicity. For instance, derivatives with additional functional groups have shown improved binding affinity to target proteins, leading to increased biological activity .

Eigenschaften

IUPAC Name |

1-phenylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHLUYMKOSEANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371877 | |

| Record name | 1-phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117896-69-2 | |

| Record name | 1-phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.